molecular formula C11H10ClF3N2O2 B1416825 2-chloro-N-[4-acetamido-2-(trifluoromethyl)phenyl]acetamide CAS No. 1098361-20-6

2-chloro-N-[4-acetamido-2-(trifluoromethyl)phenyl]acetamide

Cat. No. B1416825
M. Wt: 294.66 g/mol
InChI Key: HPHWDPIGOKSTAL-UHFFFAOYSA-N
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Description

“2-chloro-N-[4-acetamido-2-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the empirical formula C9H7ClF3NO . It is a solid substance .


Synthesis Analysis

While specific synthesis methods for “2-chloro-N-[4-acetamido-2-(trifluoromethyl)phenyl]acetamide” were not found, a similar compound, 2-Chloro-N-phenylacetamide, can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid .


Molecular Structure Analysis

The molecular weight of this compound is 237.61 g/mol . The SMILES string representation is CC(=O)Nc1ccc(cc1Cl)C(F)(F)F . The InChI representation is 1S/C9H7ClF3NO/c1-5(15)14-8-3-2-6(4-7(8)10)9(11,12)13/h2-4H,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 237.61 g/mol . The SMILES string representation is CC(=O)Nc1ccc(cc1Cl)C(F)(F)F , and the InChI representation is 1S/C9H7ClF3NO/c1-5(15)14-8-3-2-6(4-7(8)10)9(11,12)13/h2-4H,1H3,(H,14,15) .

Scientific Research Applications

Conformational Analysis

  • Ishmaeva et al. (2015) conducted a study on the conformations of 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides, providing insights into their structural properties (Ishmaeva et al., 2015).

Comparative Metabolism

  • Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This research contributes to understanding the metabolic pathways and potential risks associated with these compounds (Coleman et al., 2000).

Powder Diffraction Data

  • Olszewska et al. (2008) and (2011) characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide and N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, respectively, through X-ray powder diffraction. These compounds are potential pesticides (Olszewska et al., 2008), (Olszewska et al., 2011).

Radiosynthesis

  • Latli and Casida (1995) discussed the radiosynthesis of chloroacetanilide herbicide and dichloroacetamide safener, highlighting the methodology for studies on their metabolism and mode of action (Latli & Casida, 1995).

Antibacterial Agents

  • Desai et al. (2008) synthesized and evaluated various derivatives for their antibacterial activity, contributing to the development of new antimicrobial compounds (Desai et al., 2008).

Molecular Structures

  • Chi et al. (2018) investigated the crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal, providing valuable information on molecular interactions and architecture (Chi et al., 2018).

Anticonvulsant Activity

  • Kamiński et al. (2015) synthesized N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their anticonvulsant activity, contributing to the search for new treatments for epilepsy (Kamiński et al., 2015).

Synthesis of β-Blocker Building Blocks

  • Lund et al. (2016) reported the synthesis of enantiomers used as building blocks for the β-blocker atenolol, demonstrating the application in pharmaceutical synthesis (Lund et al., 2016).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 - H319 , and the precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313 .

Future Directions

The compound “2-chloro-N-[4-acetamido-2-(trifluoromethyl)phenyl]acetamide” and similar chloroacetamides have shown a wide variety of biological activities such as analgesic, antipyretic, antimicrobial, bactericidal, fungicidal, hypoglycaemic, and antitumor . They are promising compounds for further investigation, particularly against Gram-positive bacteria and pathogenic yeasts .

properties

IUPAC Name

N-[4-acetamido-2-(trifluoromethyl)phenyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3N2O2/c1-6(18)16-7-2-3-9(17-10(19)5-12)8(4-7)11(13,14)15/h2-4H,5H2,1H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHWDPIGOKSTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)NC(=O)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-acetamido-2-(trifluoromethyl)phenyl]acetamide

CAS RN

1098361-20-6
Record name 2-chloro-N-[4-acetamido-2-(trifluoromethyl)phenyl]acetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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